molecular formula C11H16ClN3O B2440559 1-[3-(methylamino)propyl]-1,3-dihydro-2H-benzimidazol-2-one hydrochloride CAS No. 1172831-89-8

1-[3-(methylamino)propyl]-1,3-dihydro-2H-benzimidazol-2-one hydrochloride

Cat. No.: B2440559
CAS No.: 1172831-89-8
M. Wt: 241.72
InChI Key: XMVXVILMLUNSHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-(methylamino)propyl]-1,3-dihydro-2H-benzimidazol-2-one hydrochloride is a chemical compound with a complex structure that finds applications in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(methylamino)propyl]-1,3-dihydro-2H-benzimidazol-2-one hydrochloride typically involves the reaction of benzimidazole derivatives with methylamine and propylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires precise temperature control to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve more advanced techniques, such as continuous flow reactors and automated synthesis systems. These methods allow for the large-scale production of the compound with high purity and yield. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1-[3-(methylamino)propyl]-1,3-dihydro-2H-benzimidazol-2-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives. Substitution reactions result in the formation of new compounds with different functional groups.

Scientific Research Applications

1-[3-(methylamino)propyl]-1,3-dihydro-2H-benzimidazol-2-one hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is employed in biological studies to investigate its effects on cellular processes and molecular interactions.

    Medicine: It has potential therapeutic applications and is studied for its effects on different biological targets.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[3-(methylamino)propyl]-1,3-dihydro-2H-benzimidazol-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-[3-(dimethylamino)propyl]-1,3-dihydro-2H-benzimidazol-2-one
  • 1-[3-(ethylamino)propyl]-1,3-dihydro-2H-benzimidazol-2-one
  • 1-[3-(propylamino)propyl]-1,3-dihydro-2H-benzimidazol-2-one

Uniqueness

1-[3-(methylamino)propyl]-1,3-dihydro-2H-benzimidazol-2-one hydrochloride is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research.

Properties

IUPAC Name

3-[3-(methylamino)propyl]-1H-benzimidazol-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O.ClH/c1-12-7-4-8-14-10-6-3-2-5-9(10)13-11(14)15;/h2-3,5-6,12H,4,7-8H2,1H3,(H,13,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMVXVILMLUNSHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCN1C2=CC=CC=C2NC1=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.